9-Ethenyl-9H-carbazol-3-amine

Catalog No.
S16113602
CAS No.
1140-31-4
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethenyl-9H-carbazol-3-amine

CAS Number

1140-31-4

Product Name

9-Ethenyl-9H-carbazol-3-amine

IUPAC Name

9-ethenylcarbazol-3-amine

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1,15H2

InChI Key

RKHBMAZBULNFTM-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31

9-Ethenyl-9H-carbazol-3-amine is a compound belonging to the carbazole family, characterized by a tricyclic structure that includes two fused benzene rings and a pyrrole ring. Its molecular formula is C14H14N2C_{14}H_{14}N_{2}, with a molecular weight of approximately 210.27 g/mol. The compound is notable for its amino group at the 3-position, which significantly influences its chemical reactivity and biological properties. This unique structure allows for various substitutions and modifications, making it a versatile building block in organic synthesis and medicinal chemistry.

The chemical reactivity of 9-ethenyl-9H-carbazol-3-amine is largely dictated by the presence of the amino group at the 3-position, which acts as a nucleophile. This compound can participate in several types of reactions:

  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, such as fused heterocycles.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, which can further participate in additional reactions.

For instance, reactions involving 9-alkyl-3-aminocarbazoles with ethyl-3-oxo-butanoate yield products that can be cyclized into pyrido[2,3-c]carbazol-1-ones upon heating .

9-Ethenyl-9H-carbazol-3-amine exhibits promising biological activities, particularly in the fields of pharmacology and biochemistry. Some notable aspects include:

  • Anticancer Properties: Research indicates that derivatives of this compound may inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Certain derivatives have shown activity against bacterial and fungal strains, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition: Studies have highlighted its potential as an inhibitor of acetylcholinesterase, which could be relevant for treating neurodegenerative diseases like Alzheimer's .

The synthesis of 9-ethenyl-9H-carbazol-3-amine can be achieved through several methodologies:

  • Alkylation of Carbazole: Starting from carbazole, alkylation with ethyl bromide in the presence of a base (e.g., potassium hydroxide) leads to the formation of 9-ethylcarbazole. Subsequent nitration and reduction steps yield 3-amino derivatives .
  • Condensation Reactions: The reaction between 9H-carbazole derivatives and aldehydes or ketones can produce various substituted amines through condensation processes.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps including oxidation, reduction, and cyclization to generate specific derivatives with desired functional groups .

The applications of 9-ethenyl-9H-carbazol-3-amine are diverse:

  • Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents against cancer and other diseases.
  • Organic Electronics: The compound is utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
  • Biotechnology: As a chromogenic substrate in immunohistochemistry, it aids in visualizing antigen-antibody interactions .

Research into the interaction profiles of 9-ethenyl-9H-carbazol-3-amine has revealed its ability to interact with various biological targets:

  • Enzyme Interactions: Studies have shown that it can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
  • Cellular Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
  • Molecular Docking Studies: Computational studies have been employed to predict how this compound binds to specific protein targets, enhancing our understanding of its mechanism of action.

Several compounds share structural similarities with 9-ethenyl-9H-carbazol-3-amine, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
3-Amino-9H-carbazoleAmino group at C3Used as chromogenic substrate
1-(9-Ethylcarbazol-3-yl)-N-methylmethanamineN-methyl substitution on the aminePotential anticancer activity
9-EthylcarbazoleEthyl substitution without amino groupBasic structural component
1-(9-Ethylcarbazolyl)methylamineMethylated derivativeInvestigated for neuroprotective effects

Uniqueness

The distinct positioning of the amino group at C3 in 9-ethenyl-9H-carbazol-3-amine allows for unique reactivity patterns not observed in other similar compounds. This feature enhances its utility in synthetic chemistry and biological applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.100048391 g/mol

Monoisotopic Mass

208.100048391 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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